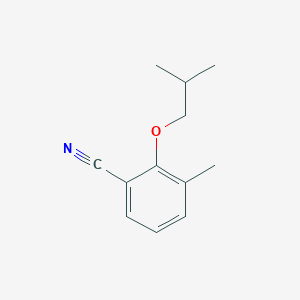

3-Methyl-2-(2-methylpropoxy)benzonitrile

Description

Overview of 3-Methyl-2-(2-methylpropoxy)benzonitrile

This compound is an aromatic organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 grams per mole. This compound belongs to the benzonitrile family, characterized by the presence of a cyano group (-CN) attached to a benzene ring with additional methyl and methylpropoxy substituents. The compound is also known by alternative nomenclature including 2-Isobutoxy-3-methylbenzonitrile and bears the designation A1-12752 in certain chemical databases.

The structural configuration of this molecule features a benzene ring substituted at the 2-position with a 2-methylpropoxy group (isobutoxy group) and at the 3-position with a methyl group, while the cyano group is attached at the 1-position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications in chemical synthesis and materials science.

The compound's physical properties, including density, boiling point, melting point, and flash point, are currently not available in standard chemical databases, indicating the need for further experimental characterization. This gap in physical property data reflects the specialized nature of this compound and suggests opportunities for future research in comprehensive property determination.

Historical Context and Discovery

The historical development of benzonitrile chemistry traces back to the pioneering work of Hermann Fehling in 1844, who first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling's discovery established the foundational understanding of benzonitrile synthesis and structure determination, which he deduced through analogy with the known reaction of ammonium formate yielding hydrogen cyanide. His contributions were so significant that he coined the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds.

The evolution of benzonitrile chemistry throughout the 19th and 20th centuries laid the groundwork for the development of more complex derivatives such as this compound. The systematic exploration of substituted benzonitriles gained momentum as synthetic organic chemistry advanced, with researchers developing increasingly sophisticated methods for introducing various functional groups onto the benzene ring while maintaining the nitrile functionality.

Recent developments in benzonitrile research have taken an unexpected astronomical turn with the detection of benzonitrile in interstellar space. In 2018, astronomers using the Green Bank Telescope made the first definitive interstellar detection of benzonitrile in the Taurus Molecular Cloud 1, located approximately 430 light-years from Earth. This discovery marked benzonitrile as the largest molecule ever detected by radio astronomy and the first aromatic ring molecule observed in space through radio telescopic methods. The interstellar presence of benzonitrile has provided crucial insights into the chemical processes occurring in space and has enhanced understanding of how complex organic molecules form in the universe.

Significance in Organic Chemistry and Chemical Research

This compound occupies a significant position in organic chemistry research due to its structural complexity and potential synthetic applications. The compound represents an important class of functionalized aromatics that serve as versatile intermediates in the synthesis of more complex molecules. The presence of both electron-withdrawing (cyano) and electron-donating (methyl, alkoxy) groups creates a unique electronic environment that can be exploited in various chemical transformations.

The synthesis of substituted benzonitriles, including compounds like this compound, typically involves sophisticated synthetic methodologies. Patent literature reveals that benzonitrile synthesis often proceeds through oxime intermediates formed by reacting substituted benzaldehydes with hydroxylamine or protected derivatives, followed by dehydration with diphosphorus pentoxide. These synthetic approaches require careful control of reaction conditions, including temperature ranges of 20°C to 200°C and reaction times of 1 to 12 hours, with optimal conditions typically involving 60°C to 100°C for 3 to 6 hours.

The versatility of benzonitrile compounds extends beyond their role as synthetic intermediates. These molecules find applications in coordination chemistry, where they serve as ligands for transition metal complexes that are both soluble in organic solvents and conveniently labile. The benzonitrile ligands can be readily displaced by stronger ligands, making benzonitrile complexes valuable synthetic intermediates in organometallic chemistry. This property has been exploited in the development of palladium complexes such as PdCl₂(PhCN)₂, which serve as useful catalytic precursors.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of chemical investigation. Primary research goals include the comprehensive characterization of the compound's physical and chemical properties, which currently remain largely undetermined in the scientific literature. This characterization effort would involve systematic determination of thermodynamic properties, spectroscopic characteristics, and reactivity patterns under various conditions.

Synthetic methodology development represents another crucial research objective, focusing on the optimization of synthetic routes to access this compound efficiently and cost-effectively. Current synthetic approaches, as evidenced in patent literature, involve multi-step processes that may benefit from optimization through the development of more direct synthetic methodologies. Research in this area would investigate alternative synthetic strategies, including direct functionalization methods and catalytic approaches that could streamline the synthesis process.

The scope of research extends to exploring the compound's potential applications in various fields of chemistry and materials science. Given the documented versatility of benzonitrile compounds as synthetic intermediates and coordination ligands, systematic investigation of this compound's reactivity patterns would provide valuable insights into its utility in organic synthesis. This includes studying its behavior in nucleophilic substitution reactions, coordination with metal centers, and potential for further functionalization.

Future research directions also encompass the investigation of biological activities and pharmaceutical applications. The structural features of this compound, particularly the combination of aromatic and aliphatic components, suggest potential for biological activity that warrants systematic evaluation. Research in this area would involve structure-activity relationship studies and bioassay screening to identify potential therapeutic applications.

The astronomical significance of benzonitrile compounds, highlighted by the recent interstellar detection of the parent benzonitrile molecule, opens additional research avenues in astrochemistry and astrobiology. Understanding the formation and stability of substituted benzonitriles like this compound under extreme conditions could provide insights into the chemical processes occurring in interstellar environments and the potential for complex organic molecule formation in space.

Properties

IUPAC Name |

3-methyl-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-14-12-10(3)5-4-6-11(12)7-13/h4-6,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEECAZXNMWTXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-2-(2-methylpropoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile moiety substituted with a 3-methyl group and a 2-methylpropoxy group. The molecular formula of this compound is C13H15NO, and it features a nitrile functional group (-C≡N) attached to a benzene ring, which is further substituted with both alkyl and ether functionalities. This structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in biological contexts.

Chemical Structure and Properties

The compound's unique substitution pattern enhances its solubility and reactivity, making it a valuable candidate for further research. The nitrile group is known for its ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which can lead to biologically active derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 215.27 g/mol |

| Functional Groups | Nitrile, Ether |

Interaction Studies

Research indicates that the biological activity of nitriles often involves interactions with enzymes or receptors involved in metabolic pathways. For instance, the nitrile functionality may enhance binding affinity to certain targets due to its ability to form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Case Studies and Research Findings

- Antiparasitic Activity : Similar compounds have been studied for their efficacy against parasitic infections. For example, derivatives of benzonitriles have shown promising results against Trypanosoma species, highlighting the potential for this compound in treating diseases like African sleeping sickness .

- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological processes including vasodilation and immune response modulation . The inhibition of NOS could indicate potential applications in cardiovascular diseases or inflammatory conditions.

- Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds has been crucial in evaluating their therapeutic potential. Studies have shown that modifications in the alkyl chain can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .

Scientific Research Applications

Medicinal Chemistry

- Agonist Activity : Recent studies have indicated that compounds similar to 3-Methyl-2-(2-methylpropoxy)benzonitrile exhibit significant agonist activity on the nuclear constitutive androstane receptor (CAR). This receptor plays a crucial role in regulating hepatic functions, including drug metabolism and detoxification processes . The compound's structural features may enhance its interaction with CAR, making it a candidate for further investigation as a therapeutic agent.

- Potential as Anticancer Agents : Research has explored substituted benzonitriles for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

- Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composites.

- Solvent Properties : Given its chemical characteristics, this compound may serve as a solvent or co-solvent in organic reactions, particularly those involving sensitive functional groups that require mild conditions for optimal yields.

Case Studies and Research Findings

A detailed analysis of compounds related to this compound reveals varying degrees of biological activity:

| Compound | CAR TR-FRET EC50 (μM) | PXR % Activity |

|---|---|---|

| Compound A | 0.003 ± 0.0001 | 136 ± 8 |

| Compound B | 0.005 ± 0.001 | 53 ± 4 |

| Compound C | 0.016 | 57 ± 5 |

These findings suggest that modifications to the phenyl ring can significantly impact the biological activity of these compounds, indicating potential avenues for drug development focused on CAR and PXR activation .

Comparison with Similar Compounds

4-Bromo-2-(2-methylpropoxy)benzonitrile

- Substituents : Bromine at 4-position, 2-methylpropoxy at 2-position.

- Key Data: Molecular formula C₁₁H₁₂BrNO, molecular weight 270.13 g/mol, CAS 1597288-94-2.

- Brominated analogs are often intermediates in pharmaceutical synthesis .

3-Isopropoxy-2-Methoxy-6-Methylbenzonitrile

- Substituents : Isopropoxy at 3-position, methoxy at 2-position, methyl at 6-position.

- Key Data: Molecular formula C₁₂H₁₅NO₂, molecular weight 205.26 g/mol, CAS 1260522-90-3.

- Comparison : The combination of isopropoxy and methoxy groups increases steric hindrance and polarity. Such compounds are explored in agrochemicals or as intermediates in organic synthesis, where regioselectivity is critical .

4-(2,6-Dimethylphenylthio)benzonitrile

- Substituents : 2,6-Dimethylphenylthio at 4-position.

- Key Data : Reported in synthetic studies for diaryl sulfides.

- Comparison : The thioether group enhances nucleophilicity, making this compound reactive in sulfur-based coupling reactions. This contrasts with the alkoxy group in 3-Methyl-2-(2-methylpropoxy)benzonitrile, which is less reactive but more stable under oxidative conditions .

Electronic and Application-Specific Comparisons

DHPZ-2BN (4,4′-(Phenazine-5,10-diyl)dibenzonitrile)

- Substituents: Phenazine donor core with benzonitrile acceptors.

- Key Data : Exhibited a low external quantum efficiency (EQE) of 6.0% in OLEDs due to weak acceptor strength of benzonitrile.

- Comparison: Unlike DHPZ-2BN, this compound lacks a strong donor-acceptor architecture, making it less suitable for thermally activated delayed fluorescence (TADF) applications. However, its alkoxy group could improve solubility in polymer matrices for optoelectronic devices .

BUCINDOLOL (2-{[(2S)-2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propyl]oxy}benzonitrile)

- Substituents: Indole-containing side chain, hydroxypropylamino group.

- Key Data : A β-blocker with complex pharmacological activity.

- Comparison : The 2-methylpropoxy group in this compound lacks the bioactive indole moiety of BUCINDOLOL, rendering it pharmacologically inert. However, its simpler structure may be advantageous in designing prodrugs or metabolites .

Volatility and Flavor Chemistry

- 3-(1-Hydroxy-1-methylethyl)benzonitrile : Detected in coffee bean processing, this compound decreased significantly during roasting.

- Comparison : The 2-methylpropoxy group in this compound likely confers higher thermal stability compared to hydroxylated analogs, making it less volatile and more suitable for high-temperature industrial processes .

Drug-Likeness and ADME Profiles

- Series 1 and 2 Benzonitrile Derivatives : Active compounds exhibited pIC₅₀ values >9 in enzyme inhibition assays. Substituent combinations (e.g., methyl, alkoxy) were critical for activity.

- Comparison : this compound’s methyl and alkoxy groups align with drug-like properties (e.g., moderate logP, solubility), though specific bioactivity data are unavailable. Its ADME profile may resemble promising derivatives like Compounds C and D in MIA-QSAR models .

Preparation Methods

Etherification of p-Hydroxybenzaldehyde

- Starting material: p-Hydroxybenzaldehyde.

- Reagents: 1-bromo-2-methylpropane (isobutyl bromide), potassium carbonate (base), and dimethylformamide (DMF) as solvent.

- Conditions: Reflux with stirring, monitoring by TLC.

- Outcome: Formation of 4-(2-methylpropoxy)benzaldehyde.

This step introduces the 2-methylpropoxy substituent via nucleophilic substitution of the phenolic hydroxyl group with isobutyl bromide under basic conditions. Potassium carbonate acts as the base to deprotonate the phenol, enhancing nucleophilicity.

Bromination of the Etherified Benzaldehyde

- Substrate: 4-(2-methylpropoxy)benzaldehyde.

- Reagents: Bromine dissolved in methylene chloride.

- Conditions: Ice bath cooling during bromine addition, then stirring at room temperature for about 6 hours.

- Workup: Quenching excess bromine with saturated sodium sulfite, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate.

- Product: 3-bromo-4-(2-methylpropoxy)benzaldehyde.

Selective bromination occurs at the 3-position relative to the aldehyde, facilitated by the directing effects of substituents.

Conversion to Benzonitrile

- Intermediate: 3-bromo-4-(2-methylpropoxy)benzaldehyde or related oxime.

- Process: Oximation followed by dehydration or direct cyanation.

- Reagents: Hydroxylamine hydrochloride, sodium acetate for oximation; thionyl chloride or other dehydrating agents for dehydration to nitrile.

- Conditions: Heating in formic acid or acetonitrile solvent at controlled temperatures (e.g., 40°C for dehydration).

- Product: 3-bromo-4-(2-methylpropoxy)benzonitrile.

This step converts the aldehyde group into a nitrile functionality, a critical transformation for the target compound.

Alternative Palladium-Catalyzed Cyanation

- Starting material: 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile derivatives.

- Catalysts: Palladium acetate, palladium chloride, or tetrakis(triphenylphosphine)palladium(0).

- Ligands: Triarylphosphine, xantphos, or bidentate amine ligands.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile.

- Bases: Alkali metal hydroxides or carbonates.

- Conditions: Heating at 80-85°C.

- Outcome: Formation of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile, which can be further modified.

This method allows for selective cyanation under milder conditions with high yields and purity, suitable for industrial scale.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Solvent(s) | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Etherification | p-Hydroxybenzaldehyde | 1-bromo-2-methylpropane, K2CO3 | DMF | Reflux, stirring | 4-(2-methylpropoxy)benzaldehyde | Base-promoted nucleophilic substitution |

| 2 | Bromination | 4-(2-methylpropoxy)benzaldehyde | Br2 in CH2Cl2 | CH2Cl2 | Ice bath addition, RT stirring | 3-bromo-4-(2-methylpropoxy)benzaldehyde | Selective aromatic bromination |

| 3 | Oximation + Dehydration | 3-bromo-4-(2-methylpropoxy)benzaldehyde | Hydroxylamine hydrochloride, NaOAc, SOCl2 | Formic acid, acetonitrile | Heating 40-110°C | 3-bromo-4-(2-methylpropoxy)benzonitrile | Conversion of aldehyde to nitrile |

| 4 | Pd-catalyzed cyanation | 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile | Pd catalyst, phosphine ligand, base | DMF, acetonitrile | 80-85°C | 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile | High yield, industrially scalable |

Research Findings and Industrial Relevance

- The etherification step is robust with high yields when using potassium carbonate and DMF, avoiding expensive catalysts.

- Bromination is highly selective under controlled temperature, minimizing side reactions.

- The oximation and dehydration route avoids catalytic hydrogenation, reducing operational risks and costs, and yields high-purity nitrile intermediates suitable for pharmaceutical synthesis.

- The palladium-catalyzed cyanation offers an alternative for direct introduction of nitrile groups with excellent reproducibility and purity, using well-defined ligands and bases, adaptable to large-scale production.

- Purification steps often involve solvent extraction, drying, and recrystallization to achieve the desired purity for subsequent synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(2-methylpropoxy)benzonitrile, considering regioselectivity and steric hindrance?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling to introduce the 2-methylpropoxy group. For regioselectivity, steric and electronic factors must be balanced: the nitrile group at position 2 directs substitution to position 3 via resonance, while bulky 2-methylpropoxy groups may require protecting strategies. Aromatic precursors (e.g., 3-methyl-2-hydroxybenzonitrile) can react with 2-methylpropyl bromide under alkaline conditions (K₂CO₃/DMF, 80°C) . Post-synthesis, confirm regiochemistry via -NMR coupling patterns (e.g., NOESY for spatial proximity) and FT-IR for nitrile (C≡N) stretching (~2220 cm) .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

- Methodological Answer :

- FT-IR : Identify nitrile (C≡N) at ~2220 cm, ether (C-O-C) at ~1250 cm, and aromatic C-H bending (~830 cm for para-substitution).

- -NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) for H-4 and H-6, with a singlet for the methyl group at position 3. The 2-methylpropoxy group shows split signals for -OCH₂- and isopropyl protons.

- -NMR : Nitrile carbon at ~118 ppm, ether oxygen-bearing carbons at ~70 ppm.

- Cross-validate with computational methods (e.g., DFT for vibrational modes) .

Q. What are the key challenges in crystallizing this compound, and how can polymorphism be addressed?

- Methodological Answer : Polymorphism arises due to conformational flexibility of the 2-methylpropoxy chain. Use slow evaporation (e.g., hexane/ethyl acetate) to favor thermodynamically stable forms. For structural resolution, employ single-crystal X-ray diffraction (SHELX suite ). Compare experimental data with computational lattice energy predictions (e.g., PIXEL method). Polymorphs may exhibit distinct melting points and solubility profiles, critical for bioavailability studies .

Advanced Research Questions

Q. How do solvent effects influence the vibrational spectroscopy of the nitrile group in this compound?

- Methodological Answer : Solvent polarity modulates C≡N stretching frequency via hydrogen bonding. In polar protic solvents (e.g., water), a redshift occurs due to H-bonding with the nitrile lone pair. Use temperature-dependent FT-IR to quantify solvent interactions. Compare with computational solvent models (e.g., COSMO-RS) to map solvation free energy . For example, benzonitrile derivatives show a ~10 cm shift in acetonitrile vs. cyclohexane .

Q. What computational strategies resolve contradictions in experimental adsorption data of this compound on metal surfaces?

- Methodological Answer : Conflicting adsorption energies (e.g., on Ag vs. Pd surfaces) may arise from orientation differences (flat vs. tilted). Use density functional theory (DFT) with van der Waals corrections (e.g., DFT-D3) to model adsorption geometries. Validate with surface-enhanced Raman spectroscopy (SERS) to detect orientation-dependent vibrational modes. For example, benzonitrile adsorbs vertically on Ag via the nitrile group but flat on Fe-doped carbon .

Q. How can experimental charge density analysis (e.g., X-ray diffraction) clarify electron distribution in this compound?

- Methodological Answer : High-resolution X-ray data (λ = 0.7 Å, 100 K) refined via multipole models (e.g., Hansen-Coppens formalism) reveal electron density around the nitrile and ether groups. Compare with quantum theory of atoms in molecules (QTAIM) to identify critical bond paths and Laplacian values. Charge density studies for analogous nitriles show hyperconjugation between the nitrile and aromatic π-system .

Q. What mechanistic insights explain the sequential dissociation of this compound under high-energy conditions (e.g., mass spectrometry)?

- Methodological Answer : Collision-induced dissociation (CID) in mass spectrometry typically cleaves the labile ether bond first, generating a phenoxy radical. Advanced studies using tandem MS/MS and isotopic labeling can track fragmentation pathways. For example, benzonitrile derivatives lose C₂H₂ fragments via retro-Diels-Alder mechanisms, observed as m/z 50 peaks .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for structurally similar nitrile derivatives?

- Methodological Answer : Variations in biological assays (e.g., cell lines, incubation times) complicate comparisons. Standardize testing using a common protocol (e.g., NIH/3T3 cells, 48h exposure). For this compound, verify purity (>99% via HPLC) and assess metabolic stability (e.g., microsomal incubation). Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.